Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester
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Overview
Description
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester is a complex organic compound with the molecular formula C19H30NO5P. This compound is characterized by the presence of an ethanimidic acid core, a benzoyl group, and a dibutoxyphosphinyl moiety, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of ethanimidic acid with benzoyl chloride in the presence of a base to form the N-benzoyl derivative. This intermediate is then reacted with dibutoxyphosphinyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phosphinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, methyl ester
- Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, propyl ester
- Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, butyl ester
Uniqueness
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The ethyl ester group may provide distinct pharmacokinetic properties compared to its methyl, propyl, or butyl counterparts .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
668490-90-2 |
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Molecular Formula |
C19H30NO5P |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl N-benzoyl-2-dibutoxyphosphorylethanimidate |
InChI |
InChI=1S/C19H30NO5P/c1-4-7-14-24-26(22,25-15-8-5-2)16-18(23-6-3)20-19(21)17-12-10-9-11-13-17/h9-13H,4-8,14-16H2,1-3H3 |
InChI Key |
RLEKQNNSRCZMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC(=NC(=O)C1=CC=CC=C1)OCC)OCCCC |
Origin of Product |
United States |
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